molecular formula C11H13NO4 B8074177 5-Hydroxy-2-propionylamino-benzoic acid methyl ester

5-Hydroxy-2-propionylamino-benzoic acid methyl ester

Cat. No.: B8074177
M. Wt: 223.22 g/mol
InChI Key: JFMWCXWCXLYKRY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-propionylamino-benzoic acid methyl ester is an organic compound with a complex structure that includes a hydroxyl group, a propionylamino group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester typically involves multiple steps. One common method starts with the esterification of 5-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 5-hydroxybenzoic acid methyl ester. This intermediate is then subjected to a propionylation reaction using propionyl chloride and a base such as pyridine to introduce the propionyl group. Finally, the amino group is introduced through a reaction with ammonia or an amine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-propionylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-keto-2-propionylamino-benzoic acid methyl ester.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-Hydroxy-2-propionylamino-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and propionylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxybenzoic acid methyl ester: Lacks the propionylamino group, making it less versatile in certain applications.

    2-Propionylamino-benzoic acid methyl ester: Lacks the hydroxyl group, affecting its reactivity and interactions.

    5-Hydroxy-2-acetylamino-benzoic acid methyl ester: Similar structure but with an acetyl group instead of a propionyl group, leading to different chemical properties.

Uniqueness

5-Hydroxy-2-propionylamino-benzoic acid methyl ester is unique due to the presence of both hydroxyl and propionylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-hydroxy-2-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(14)12-9-5-4-7(13)6-8(9)11(15)16-2/h4-6,13H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWCXWCXLYKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Hydroxy isatoic anhydride (17.9 g, 0.1 mol) was heated to reflux with sodium methoxide (0.5 g, 0.01 mol) in methanol (600 mL) for 1 h. The reaction mixture was cooled on icebath, propionic anhydride (15.0 g, 0.115 mol) was added and then the mixture was heated to reflux for 0.5 h The mixture was then concentrated under reduced pressure to app. one-half of its original volume and left over night in a refrigerator. The resulting precipitate was collected, washed with methanol and dried to give the title compound as pure white crystals (15.2 g, 0.068 mol).
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

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